molecular formula C13H21N3O2 B5370269 3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol

3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol

Cat. No. B5370269
M. Wt: 251.32 g/mol
InChI Key: LBDNVSWOHYWAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol, also known as CR845, is a non-opioid analgesic drug that has shown promising results in clinical trials for the treatment of acute and chronic pain.

Mechanism of Action

3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol acts as a selective agonist of the kappa-opioid receptor (KOR), which is a G protein-coupled receptor that is involved in the modulation of pain and stress responses. By activating KOR, this compound inhibits the release of neurotransmitters that are involved in pain signaling, such as substance P and glutamate. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the modulation of immune function, the regulation of cytokine production, and the inhibition of pro-inflammatory signaling pathways. In addition, this compound has been shown to have a positive effect on mood and anxiety, which may be beneficial in the treatment of pain conditions that are associated with these symptoms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol for lab experiments is its selectivity for KOR, which allows for more targeted and specific studies of pain signaling pathways. In addition, this compound has a low risk of abuse and addiction, which makes it a safer alternative to opioid analgesics for animal studies. However, one limitation of this compound is its relatively short half-life, which may require more frequent dosing in some experiments.

Future Directions

There are several potential future directions for research on 3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol. One area of interest is the development of new formulations and delivery methods that can improve the bioavailability and duration of action of the drug. In addition, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and mood-regulating effects of this compound. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in different pain conditions and patient populations.

Synthesis Methods

3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol is synthesized through a multi-step process that involves the reaction of 4-cyclobutyl-6-methylpyrimidine-2-amine with formaldehyde and methylamine. The resulting intermediate is then reacted with 3-chloro-1,2-propanediol to yield this compound.

Scientific Research Applications

3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol has been extensively studied for its potential use in the treatment of acute and chronic pain. Clinical trials have shown that this compound is effective in reducing pain intensity and improving patient outcomes in various pain conditions, including postoperative pain, osteoarthritis pain, and chronic lower back pain. In addition, this compound has been shown to have a low risk of abuse and addiction, making it an attractive alternative to opioid analgesics.

properties

IUPAC Name

3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)-methylamino]propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-9-6-12(10-4-3-5-10)15-13(14-9)16(2)7-11(18)8-17/h6,10-11,17-18H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDNVSWOHYWAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)CC(CO)O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.